molecular formula C6H16NOP B13346564 P,P-Diisopropylphosphinic amide

P,P-Diisopropylphosphinic amide

Cat. No.: B13346564
M. Wt: 149.17 g/mol
InChI Key: OSTIOWAAEJSDSJ-UHFFFAOYSA-N
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Description

P,P-Diisopropylphosphinic amide is an organophosphorus compound characterized by the presence of two isopropyl groups attached to a phosphinic amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

P,P-Diisopropylphosphinic amide can be synthesized through several methods. One common approach involves the reaction of diisopropylphosphinic chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows: [ \text{(i-Pr)_2P(O)Cl} + \text{NH}_3 \rightarrow \text{(i-Pr)_2P(O)NH}_2 + \text{HCl} ]

Another method involves the use of diisopropylphosphinic acid as a starting material, which is then converted to the amide using dehydrating agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

P,P-Diisopropylphosphinic amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphinic amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinic amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

P,P-Diisopropylphosphinic amide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which P,P-Diisopropylphosphinic amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The phosphinic amide group can form stable complexes with metal ions, influencing catalytic activity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Diisopropylphosphinic acid
  • Diisopropylphosphinic chloride
  • Diisopropylphosphine oxide

Uniqueness

P,P-Diisopropylphosphinic amide is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and binding properties. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions and applications .

Properties

Molecular Formula

C6H16NOP

Molecular Weight

149.17 g/mol

IUPAC Name

2-[amino(propan-2-yl)phosphoryl]propane

InChI

InChI=1S/C6H16NOP/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3,(H2,7,8)

InChI Key

OSTIOWAAEJSDSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=O)(C(C)C)N

Origin of Product

United States

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